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3-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid is a complex organic compound characterized by the presence of a cyano group, a fluorine atom, and a hydroxyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluorobenzoic acid followed by a series of reactions to introduce the cyano and hydroxyl groups. The reaction conditions often involve the use of strong acids, bases, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(5-Cyano-2-fluorophenyl)-5-oxo-benzoic acid.
Reduction: Formation of 3-(5-Amino-2-fluorophenyl)-5-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid
- 3-(5-Cyano-2-fluorophenyl)benzoic acid
Uniqueness
3-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a cyano group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(5-cyano-2-fluorophenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-13-2-1-8(7-16)3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKORSOPVYHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689799 |
Source
|
Record name | 5'-Cyano-2'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-37-7 |
Source
|
Record name | 5'-Cyano-2'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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